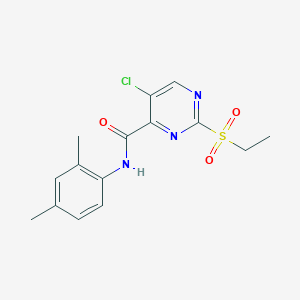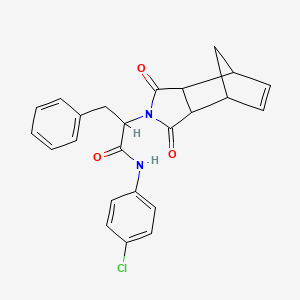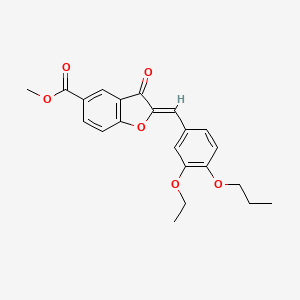![molecular formula C22H24N2O3 B11419880 N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-methoxybenzamide](/img/structure/B11419880.png)
N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE is a complex organic compound with a unique structure that combines aromatic amines, furans, and methoxybenzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-(DIMETHYLAMINO)PHENYL]METHYL intermediate, followed by the introduction of the FURAN-2-YL group and finally the 2-METHOXYBENZAMIDE moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and catalysts like palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quaternary ammonium cations, while reduction may produce various amine derivatives.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: The compound is used in the study of aromatic amines and their reactivity, providing insights into the behavior of complex organic molecules.
Biology: It can be used as a probe to study biological processes involving aromatic amines and furans.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHOXYBENZAMIDE is unique due to its combination of aromatic amines, furans, and methoxybenzamides, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-2-methoxybenzamide |
InChI |
InChI=1S/C22H24N2O3/c1-23(2)18-12-10-17(11-13-18)15-24(16-19-7-6-14-27-19)22(25)20-8-4-5-9-21(20)26-3/h4-14H,15-16H2,1-3H3 |
InChI Key |
UQEDVTZJBNPPMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-(ethylsulfanyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B11419801.png)
![N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11419806.png)
![3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11419824.png)

![4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-propan-2-yloxypropyl)butanamide](/img/structure/B11419833.png)
![N-(2-Fluorophenyl)-3-[(2-phenoxyacetyl)amino]-2-benzofurancarboxamide](/img/structure/B11419837.png)
![1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11419841.png)
![1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11419843.png)

![1-(2-ethoxyphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11419851.png)
![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11419861.png)
![6-Ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B11419865.png)
![2-methyl-N-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11419871.png)

